molecular formula C9H6F3N3S B13642598 5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B13642598
M. Wt: 245.23 g/mol
InChI Key: ACVYJSGZMXUSKM-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 3-(trifluoromethyl)aniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine lies in its thiadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6F3N3S

Molecular Weight

245.23 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)

InChI Key

ACVYJSGZMXUSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NS2)N

Origin of Product

United States

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